Phenyl(tribromomethyl)mercury
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Overview
Description
Phenyl(tribromomethyl)mercury is an organomercury compound known for its unique chemical properties and applications. It is often referred to as a Seyferth reagent, named after the chemist who first synthesized it. The compound has the molecular formula C₇H₅Br₃Hg and is characterized by the presence of a phenyl group attached to a tribromomethyl group, which is further bonded to a mercury atom .
Preparation Methods
Phenyl(tribromomethyl)mercury can be synthesized through the reaction of bromoform with phenylmercuric bromide in the presence of a base . The reaction typically involves the following steps:
Reactants: Bromoform (CHBr₃) and phenylmercuric bromide (C₆H₅HgBr).
Chemical Reactions Analysis
Phenyl(tribromomethyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tribromomethyl group is replaced by other nucleophiles.
Addition Reactions: It can react with olefins to form dibromocyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form phenylmercuric bromide and other products.
Common reagents and conditions used in these reactions include bases like potassium tert-butoxide and solvents such as benzene or acetone . Major products formed from these reactions include dibromocyclopropane derivatives and phenylmercuric bromide .
Scientific Research Applications
Phenyl(tribromomethyl)mercury has several scientific research applications:
Mechanism of Action
The mechanism of action of phenyl(tribromomethyl)mercury involves the formation of a reactive tribromomethyl intermediate, which can undergo various chemical transformations. The molecular targets and pathways involved include nucleophilic substitution and addition reactions, where the tribromomethyl group interacts with other molecules to form new chemical bonds .
Comparison with Similar Compounds
Phenyl(tribromomethyl)mercury can be compared with other similar compounds, such as:
Phenyl(trichloromethyl)mercury: Similar in structure but contains a trichloromethyl group instead of a tribromomethyl group.
Phenyl(bromodichloromethyl)mercury: Contains a bromodichloromethyl group, which affects its reactivity and applications.
Phenyl(chlorodibromomethyl)mercury: Contains a chlorodibromomethyl group, which also influences its chemical properties.
This compound is unique due to its tribromomethyl group, which imparts distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
3294-60-8 |
---|---|
Molecular Formula |
C7H5Br3Hg |
Molecular Weight |
529.42 g/mol |
IUPAC Name |
phenyl(tribromomethyl)mercury |
InChI |
InChI=1S/C6H5.CBr3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;; |
InChI Key |
PLHSKXBFZPAQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]C(Br)(Br)Br |
Origin of Product |
United States |
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